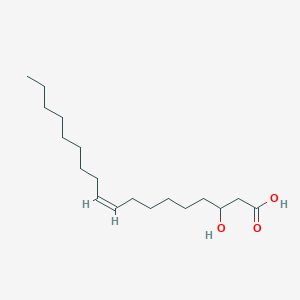
ss-Hydroxyolsaure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ss-Hydroxyolsaure is a useful research compound. Its molecular formula is C₁₈H₃₄O₃ and its molecular weight is 298.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
- Molecular Formula : C₈H₇ClO₃
- Molecular Weight : 186.59 g/mol
- CAS Number : 1071989-48-4
Structural Characteristics
ss-Hydroxyolsaure features a chlorine atom at the second position and a hydroxymethyl group at the fourth position of the benzene ring. This unique structure contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in various biochemical assays and studies related to enzyme inhibition.
Enzyme Inhibition Studies
Research indicates that this compound is effective in studying enzyme inhibition. It serves as a probe in biochemical assays, allowing researchers to investigate the mechanisms underlying enzyme activity and regulation. Its role as an inhibitor has been particularly noted in studies focusing on inflammatory pathways and metabolic processes .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. The compound's ability to inhibit bacterial growth could be linked to its structural features, which may interfere with microbial enzymatic functions.
Case Study 1: Enzyme Inhibition
In a study conducted by researchers at the University of Freiburg, this compound was tested for its inhibitory effects on specific enzymes involved in inflammatory responses. The results indicated a significant reduction in enzyme activity when treated with varying concentrations of the compound. The study utilized a luciferase assay to measure NF-kB inhibition, demonstrating the compound's potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations lower than previously reported for similar compounds. This suggests that this compound could be developed into a novel antimicrobial agent.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Significant reduction in enzyme activity | , |
| Antimicrobial Effects | Inhibition of bacterial growth | |
| Biochemical Probes | Effective in biochemical assays |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:
- Detailed mechanistic studies to elucidate how this compound interacts with specific enzymes.
- Clinical trials to assess its efficacy and safety as a therapeutic agent.
- Comparative studies with other similar compounds to establish its unique properties and advantages.
Propiedades
IUPAC Name |
(Z)-3-hydroxyoctadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBDGGFIQVOLTJ-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













